Compound Description: JJKK-048 is an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL) in vitro. [] In vivo, acute administration of JJKK-048 leads to a significant increase in 2-arachidonoylglycerol (2-AG) levels in the mouse brain without affecting anandamide levels. [] JJKK-048 has shown promising analgesic effects in both writhing and tail-immersion tests. []
Relevance: Both JJKK-048 and Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone share the benzo[d][1,3]dioxol-5-yl moiety as a key structural feature. [] They also both feature a piperidine ring system, although substituted differently. The presence of this common substructure suggests potential similarities in their pharmacological profiles.
Compound Description: This compound is a 3-[1,2,4]triazol-5-yl 4-thiazolidinone derivative. [] It has been shown to possess potent antifungal and antituberculosis activity. [] In particular, it exhibits significant activity against Mycobacterium tuberculosis and Candida albicans with MIC values of 4 µg/mL or less. []
Relevance: While not directly structurally related to Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone, this compound showcases the antifungal and antituberculosis potential of molecules containing a substituted piperazine ring linked to a heterocyclic core. [] This suggests that further exploration of piperazine-containing compounds, like Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone, could lead to the discovery of novel therapeutic agents for these diseases.
Compound Description: Similar to compound 1p, this is also a 3-[1,2,4]triazol-5-yl 4-thiazolidinone derivative with notable antifungal and antituberculosis activity. [] It exhibits strong activity against Mycobacterium tuberculosis and demonstrates fungicidal activity against Candida albicans and Cryptococcus neoformans. [] Notably, it also showed fungicidal properties against Aspergillus arrhizus with MIC < 1 µg/mL. []
Relevance: This compound shares the benzo[d][1,3]dioxol moiety with Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone. [] Furthermore, it highlights the potential of the combination of benzo[d][1,3]dioxol with a substituted piperazine ring in a molecule for producing potent antimicrobial activity. [] This suggests that Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone could warrant investigation for similar biological activities.
(9R,10R,12S)-N-(2,6-Dichloro-3-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide (Compound B)
Compound Description: Compound B is a potent and selective D1 dopamine receptor positive allosteric modulator (PAM). [] It exhibits superior potency and selectivity for human and non-human primate D1 receptors compared to rodent D1 receptors. [] This species selectivity is attributed to a single amino acid difference at position 130 in the receptor. []
Relevance: While Compound B belongs to a different chemical class than Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone, this research highlights the potential of targeting the D1 dopamine receptor for therapeutic applications and the importance of understanding species selectivity in drug development. [] This could inform future research on the pharmacological activities of Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone.
Compound Description: VX-809 is a small molecule corrector that partially restores the function and processing of the mutated protein F508del-cystic fibrosis transmembrane conductance regulator (CFTR). [] When combined with other corrector molecules, such as IsoLAB, it shows synergistic effects in improving F508del-CFTR activity. []
Relevance: VX-809 shares the benzo[d][1,3]dioxol structural feature with Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone. [] The presence of this moiety in a compound with therapeutic potential for cystic fibrosis, albeit through a different mechanism, suggests that exploring the biological activities of Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone could be of interest.
Compound Description: This compound, a 2,4,6-trisubstituted pyrimidine derivative containing a benzothiazole moiety, exhibits moderate to strong antitumor activity against various cancer cell lines, particularly MGC-803 (human gastric cancer cells) and PC-3 (human prostate cancer cells). [] Importantly, it shows significantly lower toxicity towards normal gastric mucosal epithelial cells (GES-1) compared to the standard anticancer drug 5-fluorouracil. []
Relevance: This compound highlights the potential of pyrimidine derivatives with a substituted piperazine ring for antitumor activity. [] While not directly related to Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone, it emphasizes the potential of exploring the biological activities of compounds sharing these structural features, particularly in the context of cancer treatment.
Compound Description: Compound 6, a hydroxy-1,4-naphthoquinone derivative, demonstrates significant anti-cancer activity against MCF7 (breast cancer) and NCI-H187 (small cell lung cancer) cell lines. [] Additionally, it shows no cytotoxic effects against Vero cells. []
Relevance: The presence of the benzo[d][1,3]dioxol-5-yl moiety in Compound 6, also present in Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone, suggests a potential commonality in their biological activities. [] The significant anti-cancer activity of Compound 6 encourages further investigation of the therapeutic potential of Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone.
Compound Description: CKIA is a small molecule Cdk4 inhibitor. [, ] It exhibits a specific and defined inhibition of tumor cell proliferation by targeting the Cdk4/pRb/E2F pathway. [, ]
Relevance: CKIA and Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone both feature a substituted piperazine ring connected to a heterocyclic core. [, ] Furthermore, both contain a pyrimidine ring, although differently substituted. This structural similarity suggests that Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone might also possess antiproliferative properties, particularly against tumor cells.
Compound Description: CKIB is a small molecule Cdk4 inhibitor structurally similar to CKIA. [, ] It demonstrates specific inhibition of tumor cell proliferation by targeting the Cdk4/pRb/E2F pathway. [, ]
Relevance: CKIB, like CKIA, shares the substituted piperazine ring connected to a heterocyclic core with Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone. [, ] It also features a pyrimidine ring within its structure. The presence of these structural features in a compound with antiproliferative activity against tumor cells suggests potential therapeutic relevance for Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone in cancer research.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.